molecular formula C15H16BrN5O2 B13374854 8'-bromo-2,2-dimethyl-2,3,5,6-tetrahydrospiro[pyran-4,4'-tetrazolo[1,5-a][1,4]benzodiazepin]-6'(5'H)-one

8'-bromo-2,2-dimethyl-2,3,5,6-tetrahydrospiro[pyran-4,4'-tetrazolo[1,5-a][1,4]benzodiazepin]-6'(5'H)-one

Cat. No.: B13374854
M. Wt: 378.22 g/mol
InChI Key: CGKIUYQUVXOFHC-UHFFFAOYSA-N
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Description

8’-bromo-2,2-dimethyl-2,3,5,5’,6,6’-hexahydrospiro(pyran-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8’-bromo-2,2-dimethyl-2,3,5,5’,6,6’-hexahydrospiro(pyran-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one typically involves multiple steps. The process starts with the preparation of the core benzodiazepine structure, followed by the introduction of the spiro pyran ring and the bromine atom. Common reagents used in these reactions include brominating agents such as N-bromosuccinimide (NBS) and various catalysts to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8’-bromo-2,2-dimethyl-2,3,5,5’,6,6’-hexahydrospiro(pyran-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 8’-bromo-2,2-dimethyl-2,3,5,5’,6,6’-hexahydrospiro(pyran-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The spiro structure may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-2,3,5,5’,6,6’-hexahydrospiro(pyran-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    8’-chloro-2,2-dimethyl-2,3,5,5’,6,6’-hexahydrospiro(pyran-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one: Similar structure but with a chlorine atom instead of bromine, which may result in different chemical and biological properties.

Uniqueness

The presence of the bromine atom in 8’-bromo-2,2-dimethyl-2,3,5,5’,6,6’-hexahydrospiro(pyran-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one makes it unique compared to its analogs. Bromine can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and potentially enhancing its biological activity.

Properties

Molecular Formula

C15H16BrN5O2

Molecular Weight

378.22 g/mol

IUPAC Name

8-bromo-2',2'-dimethylspiro[5H-tetrazolo[1,5-a][1,4]benzodiazepine-4,4'-oxane]-6-one

InChI

InChI=1S/C15H16BrN5O2/c1-14(2)8-15(5-6-23-14)13-18-19-20-21(13)11-4-3-9(16)7-10(11)12(22)17-15/h3-4,7H,5-6,8H2,1-2H3,(H,17,22)

InChI Key

CGKIUYQUVXOFHC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCO1)C3=NN=NN3C4=C(C=C(C=C4)Br)C(=O)N2)C

Origin of Product

United States

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